molecular formula C18H23NO4 B2802761 2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2219408-46-3

2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2802761
CAS No.: 2219408-46-3
M. Wt: 317.385
InChI Key: PHPQGTAXSDHJKR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-16(2,3)23-15(22)19-11-17(12-19)9-18(10-17,14(20)21)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPQGTAXSDHJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid, identified by CAS number 2219408-46-3, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H19_{19}NO4_4, with a molecular weight of 241.28 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant as it serves as a protecting group in organic synthesis, enhancing the stability and reactivity of the compound in various chemical environments.

Key Properties

PropertyValue
Molecular Weight241.28 g/mol
Boiling PointNot specified
Log P (octanol/water)1.37
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
GI AbsorptionHigh
Blood-Brain Barrier (BBB)Yes

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties. The spirocyclic structure may contribute to interactions with biological targets involved in cancer cell proliferation.
  • Neuroactive Properties : The ability of this compound to cross the blood-brain barrier suggests potential neuroactive effects, which could be explored for therapeutic applications in neurological disorders.
  • Enzyme Inhibition : There is evidence that derivatives of azaspiro compounds can act as enzyme inhibitors, particularly in pathways relevant to metabolic diseases.

Case Studies and Research Findings

Several studies have explored the synthesis, characterization, and biological evaluation of azaspiro compounds, including the target compound:

  • Synthesis and Yield : A recent synthesis method reported an 84% yield using N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethylformamide at low temperatures, showcasing its feasibility for large-scale production .
  • Biological Assays : In vitro assays have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, indicating that further exploration of this compound's derivatives could yield promising anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azaspiro[3.3]heptane Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Substituents (Position 6) Molecular Weight (g/mol) Key Properties/Applications
This compound 1211526-53-2 C₁₂H₁₉NO₄ Phenyl 241.29 High hydrophobicity (phenyl); intermediate in antibiotics .
2-(tert-Butoxycarbonyl)-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid 2166905-97-9 C₁₃H₂₁NO₄ Methyl 255.31 Improved metabolic stability (methyl); lower steric hindrance .
2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid 2168111-53-1 C₁₂H₁₈FNO₄ Fluoro 259.28 Electron-withdrawing effect (fluoro); enhanced solubility in polar solvents .
2-[(Benzyloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid 1291487-33-6 C₁₅H₁₇NO₄ Benzyloxycarbonyl (Cbz) 275.30 Cbz group removable via hydrogenolysis; alternative protecting group strategy .
rac-(4R,6R)-1-[(tert-Butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid N/A C₁₂H₁₉NO₄ Stereoisomer 241.29 Stereochemical diversity impacts receptor binding; enantiomeric purity critical in APIs .

Physicochemical and Pharmacokinetic Profiles

  • Fluoro derivative: Lower logP (~1.8) with improved solubility in polar solvents . Methyl derivative: Balanced logP (~2.0) with moderate solubility, favorable for oral bioavailability .
  • Metabolic Stability : Methyl and fluoro substituents reduce oxidative metabolism compared to phenyl, enhancing half-life in vivo .

Q & A

Q. Advanced Research Focus

  • Distillation : Effective for volatile intermediates (e.g., 3,3-bis(bromomethyl)oxetane) but requires precise temperature control to avoid decomposition .
  • Recrystallization : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) selectively crystallize the Boc-protected spirocycle .
  • Chromatography : Reverse-phase HPLC resolves diastereomers, critical for chiral variants .

How can researchers design biological activity studies for this compound despite limited published data?

Q. Advanced Research Focus

  • Structural analogs : Compare with bioactive spirocycles like 6-oxo-2-azaspiro[3.3]heptane derivatives, which show antibiotic potential (e.g., TBI-223 for tuberculosis) .
  • Targeted assays : Prioritize protease inhibition (common for spirocyclic amines) using fluorescence-based enzymatic assays .
  • ADMET profiling : Assess metabolic stability via liver microsome studies, leveraging the Boc group’s resistance to esterase cleavage .

What are the stability considerations for this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Acidic conditions : Boc groups are labile below pH 3; stability studies in HCl/NaHCO3 buffers guide storage protocols (e.g., −20°C in inert solvents) .
  • Thermal degradation : TGA/DSC analyses reveal decomposition thresholds (>150°C), suggesting lyophilization for long-term storage .
  • Light sensitivity : UV-Vis spectroscopy identifies photooxidation risks, necessitating amber vials for light-sensitive intermediates .

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